Product packaging for Deca-2,4,6,8-tetraene(Cat. No.:CAS No. 2423-96-3)

Deca-2,4,6,8-tetraene

Cat. No.: B14740135
CAS No.: 2423-96-3
M. Wt: 134.22 g/mol
InChI Key: ASZYCCVVQCKBIH-UHFFFAOYSA-N
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Description

Deca-2,4,6,8-tetraene (C 10 H 14 ) is a straight-chain hydrocarbon featuring a system of four conjugated carbon-carbon double bonds . This extensive conjugation is central to its chemical significance, resulting in delocalized π-electrons that dictate its distinctive reactivity, stability, and spectroscopic properties. As a member of the conjugated polyene family, it serves as a crucial intermediate and building block in organic synthesis for creating larger, more complex molecular architectures. Researchers value this compound for its utility in Diels-Alder reactions and other cycloadditions, as well as its role in the study of electronic energy transfer and photochemistry. The structure allows it to participate in various chemical reactions, making it a versatile tool for synthetic chemists aiming to construct other polyenes, natural product analogs, and advanced materials. The compound must be stored under inert conditions to preserve its stability. ATTENTION: This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption. Please refer to the Certificate of Analysis for lot-specific data.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14 B14740135 Deca-2,4,6,8-tetraene CAS No. 2423-96-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2423-96-3

Molecular Formula

C10H14

Molecular Weight

134.22 g/mol

IUPAC Name

deca-2,4,6,8-tetraene

InChI

InChI=1S/C10H14/c1-3-5-7-9-10-8-6-4-2/h3-10H,1-2H3

InChI Key

ASZYCCVVQCKBIH-UHFFFAOYSA-N

Canonical SMILES

CC=CC=CC=CC=CC

Origin of Product

United States

Significance of Linear Conjugated Polyene Systems in Contemporary Organic Chemistry

Linear conjugated polyenes are organic compounds characterized by a chain of alternating single and double carbon-carbon bonds. wikipedia.org This arrangement of p-orbitals allows for the delocalization of π-electrons across the entire conjugated system, a feature that imparts significant stability and unique chemical and physical properties to these molecules. wikipedia.org The term "conjugated" itself was first coined by the German chemist Johannes Thiele in 1899 to describe this phenomenon. wikipedia.org

The reactivity of polyenes tends to be higher than that of their simpler alkene counterparts. wikipedia.org Furthermore, some polyenes, like polyacetylene, can exhibit high electrical conductivity when partially oxidized or reduced, a property that has made them a cornerstone in the development of conductive polymers and advanced materials. wikipedia.org The unique electronic structure of linear conjugated polyenes underpins their importance in various fields, from the vibrant colors of natural pigments to the development of novel electronic materials. wikipedia.orgresearchgate.net

Historical Trajectories of Research on Decatetraenes

The scientific exploration of polyenes has a rich history, initially driven by the discovery of their potent biological activities. In 1949, the first polyene antimycotic, nystatin, was isolated from a soil bacterium. encyclopedia.pubnih.gov This was followed by the discovery of amphotericin B in 1953, which remains a critical drug for treating serious fungal infections. encyclopedia.pubnih.gov These early discoveries spurred decades of research into the synthesis, structure, and mode of action of this broad class of molecules.

Research into the specific stereochemistry of polyenes has also been a long-standing area of investigation. For instance, studies on the synthesis of poly-Z-isomers of C20 analogues of phytoene (B131915) have provided fundamental insights into controlling the geometry of double bonds within a long conjugated chain. rsc.org This foundational work has been crucial for understanding the structure-property relationships in these molecules.

More targeted research on decatetraene structures has built upon this broader understanding of polyenes. The investigation into their complex chemical reactions, such as their ability to undergo thermal and photochemical electrocyclic ring-closures, represents a more recent focus of study. vaia.comchegg.com These pericyclic reactions, governed by the principles of orbital symmetry, allow for the transformation of linear tetraenes into cyclic triene structures, with the stereochemical outcome dependent on whether the reaction is initiated by heat or by light. vaia.com This area of research highlights the evolution from studying the general properties of polyenes to a more nuanced exploration of the specific reactivity of molecules like deca-2,4,6,8-tetraene.

Current Research Frontiers and Unaddressed Challenges in Deca 2,4,6,8 Tetraene Studies

Stereoselective Approaches to All-trans this compound Synthesis

The all-trans isomer of this compound is a primary target in polyene synthesis due to its linear, fully extended structure. Achieving high stereoselectivity is crucial to avoid mixtures of geometric isomers, which can be difficult to separate.

One effective method for the stereoselective synthesis of trans-1,2-disubstituted alkenes is the Julia-Kocienski olefination. This reaction involves the condensation of metallated 1-phenyl-1H-tetrazol-5-yl sulfones with aldehydes. By using potassium or sodium hexamethyldisilazide as the base in 1,2-dimethoxyethane, good yields and high trans selectivity can be achieved. organic-chemistry.org This improved variant of the Julia olefination is noted for its efficiency and stereoselectivity, making it a valuable tool for constructing complex molecules. organic-chemistry.org

Another approach involves the sequential C-H functionalization of trans-styrenes. This method uses chelation-assisted palladium catalysis to achieve excellent regio- and stereoselectivity. nih.gov The process can yield tri- and tetrasubstituted 1,3-dienes and tetra- and pentasubstituted 1,3,5-trienes with high E/Z selectivity. nih.gov The protocol is robust, tolerating a wide range of functional groups and is suitable for gram-scale synthesis. nih.gov

Development of Routes for Geometrical Isomers of this compound

The synthesis of various geometrical isomers of this compound is important for studying their different physical and chemical properties. For instance, the geometric isomers of methyl-2,4,6-decatrienoate have been synthesized by taking advantage of Wittig-type olefinations. researchgate.net This approach allows for the creation of all eight possible geometric isomers from accessible starting materials. researchgate.net

The Schlosser modification of the Wittig reaction provides a pathway to E-alkenes. wikipedia.org In the standard Wittig reaction, the erythro betaine intermediate typically leads to the Z-alkene. wikipedia.org However, using phenyllithium at low temperatures can convert the erythro betaine to the threo betaine, which then yields the E-alkene. wikipedia.org

Synthetic Strategies for Functionalized Decatetraene Derivatives

The introduction of functional groups onto the decatetraene scaffold opens up possibilities for creating a wide range of derivatives with tailored properties.

Construction of Decatetraenals via Aldol (B89426) Condensation

The aldol condensation is a powerful tool for forming carbon-carbon bonds and is particularly useful in synthesizing α,β-unsaturated aldehydes and ketones. libretexts.orgmiracosta.edu This reaction involves the reaction of an enol or enolate ion with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, which then dehydrates to a conjugated enone. libretexts.org

The Claisen-Schmidt condensation, a type of mixed aldol condensation, reacts an aldehyde or ketone with an aromatic carbonyl compound that lacks an alpha-hydrogen. libretexts.org This method is effective for producing α,β-unsaturated aldehydes. miracosta.edu The reaction is driven by the stability of the resulting conjugated system. miracosta.edu

Synthesis of Decatetraenedioates

The synthesis of decatetraenedioates can be approached through various olefination reactions. The Wittig reaction is a common method for preparing alkenes from aldehydes and ketones. lumenlearning.com Stabilized ylides in Wittig reactions tend to produce (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org This selectivity is crucial for constructing the desired stereochemistry in decatetraenedioates.

Sequential Functional Group Transformations on Polyene Scaffolds

Sequential functional group transformations allow for the efficient construction of complex and diverse molecular structures. researchgate.net One-pot sequential multicomponent approaches have been developed for synthesizing complex polyfunctional structures, which can be applied to polyene scaffolds. researchgate.net These methods often involve the union of different multi-component reactions to build molecular complexity in a single operation. researchgate.net

Chelation-assisted sequential C-H functionalization of E-styrenes with alkenes and alkynes provides a direct method for elongating and functionalizing polyene chains with high regio- and stereoselectivity. nih.gov This palladium-catalyzed process is tolerant of various functional groups, making it a versatile tool for creating functionalized polyenes. nih.gov

Application of Wittig Reactions in Polyene Chain Elongation

The Wittig reaction is a cornerstone of polyene synthesis, enabling the extension of carbon chains through the formation of carbon-carbon double bonds. numberanalytics.com This reaction involves a phosphonium ylide reacting with an aldehyde or ketone to produce an alkene and a phosphine oxide. numberanalytics.com

The Wittig reaction is particularly valuable for synthesizing complex polyenes. numberanalytics.com For instance, it has been instrumental in the synthesis of β-carotene. numberanalytics.com A key advantage of the Wittig reaction is that the position of the newly formed double bond is precisely controlled, unlike in many elimination reactions that can produce mixtures of isomers. lumenlearning.com

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Stabilized ylides generally lead to the formation of E-alkenes, whereas non-stabilized ylides predominantly yield Z-alkenes. organic-chemistry.org This predictability is essential for the controlled synthesis of specific polyene isomers.

Novel Methodologies for Conjugated Polyene Assembly

The synthesis of conjugated polyenes, including this compound, is crucial for accessing a range of molecules with significant applications, from biologically active natural products to organic electronic materials. technologynetworks.com Traditional methods for constructing these systems, such as the Wittig reaction, Horner-Wadsworth-Emmons reaction, and various cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi, Stille), have been instrumental. rsc.orgyoutube.com However, these approaches often require multiple steps, pre-functionalization of substrates, and the use of stoichiometric reagents, which can generate significant waste. technologynetworks.comrsc.org Consequently, research has focused on developing more direct, atom-economical, and efficient catalytic methods for assembling conjugated polyene backbones.

Recent advancements have introduced innovative strategies that bypass the limitations of classical methods. These novel approaches often utilize transition-metal catalysis to construct the tetraene framework in a single step from readily available starting materials.

Ruthenium-Catalyzed Direct Coupling and Dimerization

One of the most direct synthetic routes to conjugated tetraenes involves Ruthenium(0)-catalyzed reactions. Researchers have developed protocols that assemble the tetraene skeleton from simple, non-preactivated precursors.

A notable method is the Ru(0)-catalyzed direct coupling of two equivalents of an internal alkyne with 1,3-butadiene. acs.org This approach is highly straightforward, operating at room temperature and starting from commercially available reagents to produce conjugated tetraenes in good yields. technologynetworks.comacs.org The reaction is regio- and stereoselective, forming the C=C double bonds and constructing the tetraene system in a one-pot process. technologynetworks.com The mechanism involves the precise coordination of the butadiene and acetylene molecules to the ruthenium catalyst, followed by carbon-carbon bond formation and hydrogen atom migration. technologynetworks.com

Another innovative Ru(0)-catalyzed method is the cross-dimerization of 1,3-enynes with 1,3-dienes. rsc.org This reaction provides direct access to 1,3,5,7-octatetraene derivatives through a formal regioselective insertion of the alkyne group from the 1,3-enyne into a terminal C-H bond of the 1,3-diene. rsc.org This strategy is significant as it avoids the need for organohalides or organometallic reagents typically required in conventional cross-coupling reactions. rsc.org The use of silyl-substituted 1,3-enynes allows for excellent regioselectivity, yielding silyl-substituted tetraenes that can be further modified. rsc.org This methodology has been successfully applied to the formal synthesis of methyl (2E,4E,6E,8E)-10-hydroxydeca-2,4,6,8-tetraenoate, a key intermediate for various biologically active polyene macrolides. rsc.org

Table 1: Examples of Ru(0)-Catalyzed Tetraene Synthesis
Catalyst SystemSubstratesProduct TypeYieldReference
Ru(0)/1,3-butadieneInternal Alkynes + 1,3-ButadieneConjugated TetraeneUp to 85% acs.org
Ru(0)1,3-Enynes + 1,3-Dienes1,3,5,7-Octatetraene DerivativesGood to Excellent rsc.org
Ru(0)/[1,1,4,4-2H4]-1,3-butadieneDiphenylacetyleneDeuterated TetraeneNot specified acs.org
Ru(0)Silyl-substituted 1,3-enynes + 1,3-DienesSilyl-substituted TetraeneExcellent regioselectivity rsc.org

On-Surface Synthesis via Cascade Dehydrogenation

A fundamentally different and highly innovative approach to polyene synthesis is the use of on-surface chemistry. This strategy enables the direct conversion of n-alkane precursors into all-trans conjugated polyenes through a cascade of dehydrogenation reactions on a catalytic surface, such as copper. nih.gov This method offers unprecedented control over the length of the resulting polyene. The surface constraint facilitates the selective C(sp³)-H activation and subsequent formation of conjugated double bonds. nih.gov This technique is not only applicable to simple n-alkanes but can also be used with alkyl-substituted molecules, allowing for the creation of polyenes with programmed lengths and diverse functionalities, which holds promise for applications in molecular electronics. nih.gov

Cascade Polyene Cyclizations

Once a linear polyene chain like this compound is assembled, it can serve as a precursor for constructing complex polycyclic architectures through cascade cyclization reactions. thieme-connect.comimperial.ac.uk These bio-inspired transformations can form multiple carbon-carbon bonds and stereocenters in a single, efficient step. imperial.ac.ukthieme-connect.com The cyclization can be initiated by various means, including Lewis acids, Brønsted acids, or electrophiles, leading to a wide diversity of complex polycyclic products from simple acyclic polyene substrates. imperial.ac.ukthieme-connect.com While not a method for assembling the initial linear polyene, these cascade reactions represent a novel and powerful methodology for elaborating polyene architectures into more complex structures, demonstrating the synthetic versatility of the polyene motif. imperial.ac.uknumberanalytics.com

Pericyclic Transformations: Electrocyclic Reactions of this compound

Electrocyclic reactions are a class of pericyclic reactions involving the intramolecular cyclization of a conjugated polyene to form a cyclic compound with one fewer π-bond and one new σ-bond. jove.com These reactions are highly stereospecific, with the stereochemical outcome being dictated by the reaction conditions (thermal or photochemical) and the number of π-electrons involved. jove.comyoutube.com this compound, possessing four conjugated double bonds, is an 8 π-electron system (a 4n system where n=2), and its electrocyclization behavior is a classic illustration of the Woodward-Hoffmann rules. wikipedia.orgvaia.com

Under thermal conditions, the stereochemistry of an electrocyclic reaction is determined by the symmetry of the highest occupied molecular orbital (HOMO) of the polyene in its electronic ground state. pressbooks.publibretexts.orglibretexts.org For a system with 4n π-electrons, such as this compound, the ground-state HOMO is antisymmetric. vaia.comyoutube.com This orbital symmetry dictates that the formation of the new σ-bond requires the terminal p-orbitals to rotate in the same direction (both clockwise or both counter-clockwise) to achieve constructive, in-phase overlap. jove.commasterorganicchemistry.com This mode of ring closure is termed conrotatory. masterorganicchemistry.com

The thermal electrocyclization of this compound proceeds via a conrotatory ring closure. vaia.comvaia.com This is a direct consequence of the Woodward-Hoffmann rules for a 4n π-electron system. vaia.com The conrotatory motion ensures that the lobes of the same phase on the terminal carbons of the HOMO overlap to form the new sigma bond. jove.com

The specific stereochemistry of the resulting cyclic product, a 7,8-disubstituted-1,3,5-cyclooctatriene, depends on the geometry of the starting acyclic tetraene. For instance, the cyclization of (2E,4Z,6Z,8E)-deca-2,4,6,8-tetraene under thermal conditions involves a conrotatory closure that leads to the formation of the trans-7,8-dimethyl-1,3,5-cyclooctatriene. vaia.comvaia.com

When a conjugated polyene is irradiated with ultraviolet light, an electron is promoted from the HOMO to the lowest unoccupied molecular orbital (LUMO). chemeurope.comlibretexts.org This creates an electronically excited state, and the HOMO of this excited state (which was the LUMO of the ground state) now governs the reaction's stereochemistry. libretexts.orglibretexts.org For a 4n π-electron system like this compound, the excited-state HOMO has a symmetric character. youtube.comlibretexts.org This reversal in orbital symmetry leads to an opposite stereochemical outcome compared to the thermal reaction. chemeurope.comlibretexts.org

In contrast to the thermal process, the photochemical electrocyclization of this compound occurs through a disrotatory ring closure. vaia.com This is because the symmetry of the excited-state HOMO requires the terminal p-orbitals to rotate in opposite directions (one clockwise, one counter-clockwise) to achieve the necessary in-phase overlap for σ-bond formation. jove.commasterorganicchemistry.com The Woodward-Hoffmann rules predict that for a 4n π-electron system, the photochemical reaction is disrotatory. libretexts.orgimperial.ac.uk

Consequently, the photochemical cyclization of (2E,4Z,6Z,8E)-deca-2,4,6,8-tetraene yields the cis-7,8-dimethyl-1,3,5-cyclooctatriene, a stereoisomer of the thermal product. vaia.comvaia.com

Table 1: Woodward-Hoffmann Rules for Electrocyclic Reactions of this compound (8 π-electron system)
Reaction ConditionNumber of π ElectronsAllowed Mode of Ring ClosureStereochemical Outcome for (2E,4Z,6Z,8E)-isomer
Thermal (Δ)8 (4n, n=2)Conrotatorytrans-7,8-dimethyl-1,3,5-cyclooctatriene
Photochemical (hν)8 (4n, n=2)Disrotatorycis-7,8-dimethyl-1,3,5-cyclooctatriene

The electrocyclization of this compound specifically involves the terminal carbons (C2 and C9 if numbered from the ethyl-end, or more standardly C1 and C8 of the conjugated system) to form an eight-membered ring, 7,8-dimethyl-1,3,5-cyclooctatriene. vaia.com While other cyclization pathways are theoretically possible (e.g., a 6π electron cyclization involving C2-C7 to form a six-membered ring with a vinyl side chain), the formation of the eight-membered ring from the 8π system is the characteristic and most studied electrocyclic reaction for this type of polyene. The regiochemistry is thus primarily defined by the involvement of the entire conjugated tetraene system in the pericyclic process.

Photochemical Electrocyclization Mechanisms and Stereochemical Outcomes

Addition Reactions to this compound Unsaturations

The four conjugated carbon-carbon double bonds in this compound make it susceptible to addition reactions. The extended π-system allows for various modes of addition, including 1,2-, 1,4-, 1,6-, and 1,8-additions. The reactivity and regioselectivity of these additions depend on the specific reagents and reaction conditions.

Stereospecificity in Hydrogenation and Halogenation Processes

The stereochemical course of addition reactions to the polyene chain of this compound is a critical aspect of its reactivity, governed by the specific reagents and mechanisms involved.

Hydrogenation: The catalytic hydrogenation of polyenes typically occurs with syn-stereospecificity. When using heterogeneous catalysts like Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂), both hydrogen atoms add to the same face of the double bond. In a polyene system like this compound, controlling the extent of reduction is a significant challenge. Selective hydrogenation of one or more double bonds without reducing the entire system requires careful selection of catalyst and reaction conditions. For instance, using a "poisoned" catalyst, such as Lindlar's catalyst, can often allow for the reduction of an alkyne to a cis-alkene and can be adapted for selective hydrogenation of the most reactive double bonds in a polyene. The terminal double bonds are generally more reactive towards hydrogenation due to less steric hindrance.

Halogenation: The halogenation of alkenes, and by extension polyenes, is a stereospecific process that proceeds via an anti-addition mechanism. libretexts.org When this compound reacts with a halogen like bromine (Br₂) or chlorine (Cl₂), the initial step involves the electrophilic attack of the halogen on a double bond to form a cyclic halonium ion intermediate. libretexts.orglumenlearning.com This intermediate shields one face of the molecule. The subsequent attack by the halide anion (X⁻) must occur from the opposite face (an SN2-like mechanism), resulting in the anti-addition of the two halogen atoms across the double bond. libretexts.orglumenlearning.com The geometry of the original double bond influences the stereochemistry of the resulting dihalide product. chemtube3d.com For a conjugated system, 1,4-addition products can also be formed, but the direct addition across one double bond will follow this anti stereospecific pathway.

Table 1: Stereochemical Outcomes in Addition Reactions

ReactionReagentTypical MechanismStereochemical Outcome
Catalytic HydrogenationH₂/Pd-CSurface-mediated additionsyn-Addition
HalogenationBr₂, CCl₄Cyclic halonium ionanti-Addition

Epoxidation Reactions of Conjugated Dienes within Decatetraene Systems

Epoxidation is the reaction that converts an alkene into an epoxide, a three-membered ring containing oxygen. For conjugated systems like this compound, this reaction's selectivity is of primary interest. Peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), are common reagents for this transformation.

The reaction is stereospecific, meaning that the stereochemistry of the starting alkene is retained in the epoxide product. The epoxidation mechanism is concerted, where the new C-O bonds form simultaneously as the O-O bond of the peroxy acid breaks. In a conjugated polyene, the different double bonds may exhibit different reactivities based on their substitution and electronic properties. Generally, more electron-rich double bonds react faster. In the case of this compound, the internal double bonds are more substituted and electron-rich than the terminal ones, suggesting they would be more reactive towards epoxidation. However, steric factors can also play a role. Catalytic methods using metal complexes can offer high regioselectivity, sometimes favoring the less substituted double bond.

Redox Chemistry of this compound Moieties

The extended conjugation in this compound makes it susceptible to both oxidation and reduction reactions, which can be controlled to achieve specific synthetic outcomes.

Selective oxidation of polyenes can lead to a variety of functionalized products. Beyond epoxidation, other oxidative pathways exist. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) can lead to the cleavage of the carbon-carbon double bonds, resulting in the formation of aldehydes, ketones, or carboxylic acids, depending on the workup conditions.

Achieving selective oxidation at one specific site within the tetraene system without affecting the others is a synthetic challenge. The outcome often depends on the steric and electronic nature of each double bond. For example, mechanochemical methods have been explored to introduce conjugated polyene sequences into polymers, which can then be selectively functionalized via epoxidation under specific conditions. researchgate.net This demonstrates that the double bonds of a polyene chain can exhibit distinct reactivity, allowing for selective transformations. researchgate.net

The controlled reduction of the polyene system in this compound involves adding hydrogen to one or more of the double bonds while leaving others intact. Catalytic hydrogenation is a common method for this purpose. The selectivity of the reduction can be influenced by several factors:

Catalyst Choice: Different metal catalysts (e.g., Pd, Pt, Ni, Rh) have different activities. Using a less reactive catalyst or a "poisoned" catalyst like Lindlar's catalyst can help achieve partial hydrogenation.

Reaction Conditions: Temperature, pressure, and solvent can be tuned to control the extent of reduction. Low temperatures and pressures generally favor less reduction.

Steric Hindrance: The terminal double bonds are typically less sterically hindered and may be reduced more readily than the internal double bonds.

On-surface synthesis strategies have demonstrated the ability to achieve highly selective cascade dehydrogenation of alkanes to form all-trans conjugated polyenes. nih.gov The reverse process, controlled hydrogenation, follows similar principles of selectivity, where specific double bonds can be targeted based on their position and the reaction setup.

Table 2: Selected Redox Reactions of Polyenes

Reaction TypeReagent/ConditionPotential Product(s)Selectivity Factors
Oxidation mCPBAEpoxideElectronic density, sterics
O₃, then Zn/H₂OAldehydes/KetonesCleavage of all double bonds
Reduction H₂, Lindlar's CatalystPartially hydrogenated alkeneCatalyst activity, sterics
H₂, Pd/C (excess)DecaneComplete saturation

Oxidative Skeletal Rearrangement Reactions in Related Decatetraenes

Skeletal rearrangements involve the reorganization of the carbon framework of a molecule. nih.gov In polyene systems, these rearrangements can be triggered by oxidative processes. While specific examples for this compound are not extensively documented, principles from related systems can be applied.

Oxidative conditions can generate carbocationic intermediates or radical species within the polyene chain. These reactive intermediates can then undergo rearrangement to form a more stable structure. For instance, the formation of an epoxide at one of the double bonds, followed by acid-catalyzed ring-opening, generates a carbocation adjacent to other π-bonds. This can initiate a cascade of cyclizations or hydride/alkyl shifts, leading to complex polycyclic structures. Such rearrangements are particularly common in the biosynthesis and laboratory synthesis of terpenoids and other natural products containing polyene substructures. The precise nature of the rearrangement is often dictated by the stereochemistry of the starting material and the specific reaction conditions that control the formation and fate of the reactive intermediates.

Advanced Spectroscopic and Photophysical Investigations of Deca 2,4,6,8 Tetraene

Electronic Absorption and Emission Spectroscopy for Excited State Characterization

The electronic properties of deca-2,4,6,8-tetraene are dominated by its conjugated π-electron system. Spectroscopic methods that probe the electronic transitions and subsequent relaxation pathways are crucial for a comprehensive understanding of its behavior.

UV-Visible Absorption Spectroscopy: Analysis of Conjugation Effects and Electronic Transitions

The absorption of ultraviolet and visible light by polyenes promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). The energy of this transition is highly dependent on the extent of conjugation. As the number of conjugated double bonds increases, the HOMO-LUMO gap decreases, leading to a bathochromic (red) shift in the absorption maximum (λmax).

The table below illustrates the effect of conjugation on the UV-Visible absorption maxima for a series of methylated polyenes, providing context for the expected absorption of this compound.

Compound Number of Conjugated Double Bonds (n) λmax (nm)
Hexa-1,3,5-triene3258
Octa-1,3,5,7-tetraene4290
Deca-1,3,5,7,9-pentaene5314
Dodeca-1,3,5,7,9,11-hexaene6343

Data for illustrative purposes, showing the general trend in polyenes.

Fluorescence Spectroscopy: Elucidation of Emission Pathways and Relaxation Dynamics

Following photoexcitation to the 1¹Bu state, this compound can relax through several pathways, including fluorescence. The nature of this emission provides critical insights into the ordering and interaction of its low-lying excited singlet states. A key feature of many linear polyenes is the presence of a lower-lying, optically forbidden excited state, the 2¹Ag state.

Studies on all-trans-2,4,6,8-decatetraene vapor have revealed fluorescence from both the initially excited S₂ (1¹Bu) state and the lower-lying S₁ (2¹Ag) state. researchgate.net The emission from the S₁ state is a result of rapid internal conversion from the S₂ state. The relative quantum yields of the S₁ and S₂ fluorescence are sensitive to factors such as the excitation energy and the pressure of a buffer gas. researchgate.net

Under collision-free conditions, the quantum yield of S₁ fluorescence (ΦF(S₁)) decreases significantly with increasing excitation energy, while that of S₂ fluorescence (ΦF(S₂)) shows only a slight decrease. researchgate.net Increasing the pressure of a buffer gas leads to an increase in ΦF(S₁) and a slight decrease in ΦF(S₂). researchgate.net This behavior is indicative of vibrational relaxation within the S₁ manifold competing with other non-radiative decay processes. In inert-gas clusters, rapid electronic and vibrational relaxation leads to a long-lived emission (360 ns) from the thermally relaxed levels of the S₁ state. researchgate.net

Excited State Transition Emission Characteristics
S₂ (1¹Bu)1¹Bu → 1¹AgPrompt fluorescence, quantum yield slightly decreases with increasing excitation energy and buffer gas pressure. researchgate.net
S₁ (2¹Ag)2¹Ag → 1¹AgFluorescence following internal conversion from S₂, quantum yield is sensitive to excitation energy and buffer gas pressure. researchgate.net

Vibronic Structure Analysis in High-Resolution Electronic Spectra

High-resolution electronic spectra of polyenes, often obtained in jet-cooled environments or low-temperature matrices, reveal a well-resolved vibronic structure. This fine structure arises from the coupling of electronic transitions with molecular vibrations. The analysis of this vibronic structure provides detailed information about the geometry and vibrational frequencies of the molecule in its excited states.

For polyenes, the most prominent vibronic features in both absorption and emission spectra are associated with the carbon-carbon stretching vibrations. researchgate.net This is because the C-C bond lengths are significantly altered upon electronic excitation, leading to strong Franck-Condon activity in these modes. In the case of longer polyenes, it has been observed that the frequency of the C=C double bond stretch can increase upon electronic excitation from the 1¹Ag to the 2¹Ag state, which is explained by vibronic coupling between the ground and first excited singlet states. researchgate.net

Time-Resolved Spectroscopic Techniques for Photodynamics

To directly observe the rapid events that follow photoexcitation, such as internal conversion and energy relaxation, time-resolved spectroscopic techniques are employed. These methods use ultrashort laser pulses to initiate the photoprocess and then probe the subsequent evolution of the system on femtosecond to nanosecond timescales.

Measurement and Modeling of Internal Conversion Rates (e.g., 1¹Bu-2¹Ag Interaction)

The internal conversion from the initially populated 1¹Bu (S₂) state to the lower-lying 2¹Ag (S₁) state is a critical step in the photophysics of this compound. The rate of this process is governed by the energy gap between the two states and the strength of the vibronic coupling between them.

Theoretical studies based on ab initio computations of the potential energy surfaces of decatetraene are crucial for understanding the dynamics of this process. researchgate.net Experimental studies on all-trans-2,4,6,8-decatetraene vapor have shown that the forward S₂ → S₁ internal conversion is significantly faster than the reverse S₁ → S₂ process. researchgate.net In isolated decatetraene, the emission from both S₂ and S₁ occurs on a timescale faster than 10 ns, indicating very rapid internal conversion. researchgate.net The pressure dependence of the fluorescence quantum yields can be interpreted using a relaxation model that includes reversible internal conversion between S₁ and S₂, allowing for the estimation of the relative rates of these processes. researchgate.net

Electronic and Vibrational Energy Relaxation Processes

Following internal conversion to the S₁ (2¹Ag) state, the molecule is typically in a vibrationally excited ("hot") state. The excess vibrational energy is then dissipated through two primary mechanisms: intramolecular vibrational redistribution (IVR) and intermolecular vibrational energy transfer (VET) to the surrounding solvent or buffer gas molecules.

In the vapor phase, the rate of vibrational relaxation is dependent on the frequency of collisions with a buffer gas. The increase in the S₁ fluorescence quantum yield of all-trans-2,4,6,8-decatetraene with increasing buffer gas pressure is a direct consequence of collisional cooling, which deactivates non-radiative decay channels that compete with fluorescence from vibrationally excited levels of the S₁ state. researchgate.net In condensed phases, vibrational energy relaxation is much faster, often occurring on the picosecond timescale, due to the much higher density of solvent molecules available for energy transfer.

Assessment of Photochemical Decomposition Rates

The conjugated π-electron system of this compound makes it susceptible to photochemical reactions, primarily electrocyclic ring-closures. chegg.comvaia.com Upon absorption of ultraviolet light, specific isomers of this compound can undergo pericyclic reactions to form substituted cyclooctatriene derivatives. For instance, (2E,4Z,6Z,8E)-deca-2,4,6,8-tetraene is predicted to cyclize to give 7,8-dimethyl-1,3,5-cyclooctatriene. vaia.com The stereochemistry of the product is governed by the Woodward-Hoffmann rules, which predict a disrotatory ring closure for a photochemical reaction involving 8 π-electrons (4n system). vaia.comyoutube.com

The rate of photochemical decomposition, which includes processes like cyclization and potential photodegradation, can be quantitatively assessed through stability assays. Such studies typically involve exposing a solution of the compound to controlled light conditions (specific wavelengths and intensities) and monitoring the decrease in its concentration over time.

Key methodologies for assessing photochemical decomposition include:

UV-Vis Spectrophotometry: The characteristic strong π→π* absorption of the conjugated tetraene system allows for easy monitoring. The rate of decomposition can be determined by measuring the decrease in absorbance at the λmax over time.

High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the parent compound from its photoproducts. By analyzing samples at different time intervals of irradiation, the disappearance of the reactant peak and the appearance of product peaks can be quantified to establish a reaction rate.

The decomposition rate is expected to be dependent on factors such as the solvent, the presence of oxygen (which can lead to photo-oxidation), and the specific isomeric configuration of the tetraene.

High-Resolution Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for the conformational analysis of this compound, providing detailed insights into its molecular structure and the geometry of its double bonds.

Infrared (IR) Spectroscopy: The IR spectra of conjugated polyenes exhibit characteristic absorption bands that are sensitive to their conformation. optica.orgdatapdf.com The C=C stretching vibrations in conjugated systems typically appear in the 1650-1600 cm⁻¹ region. libretexts.org A key diagnostic area for polyenes is the 1000–900 cm⁻¹ region, where the patterns of C-H out-of-plane bending vibrations are highly characteristic of the arrangement of cis and trans double bonds. optica.org For example, trans C-H out-of-plane bends give rise to strong absorptions around 965 cm⁻¹, while cis bends are found at lower frequencies.

Raman Spectroscopy: Raman spectroscopy is particularly powerful for studying the symmetrical vibrations of the carbon backbone in polyenes. nih.gov Due to resonance enhancement effects when using an excitation wavelength that falls within the electronic absorption band of the polyene, the Raman signals for the C=C (ν₁) and C-C (ν₂) stretching modes are exceptionally strong. nih.gov The frequencies of these modes are sensitive to the extent of π-electron delocalization and, consequently, to the planarity and conformation of the polyene chain. Analysis of these bands can differentiate between different conformational states, such as ordered (all-trans) segments and disordered (gauche) conformers. nih.govnist.gov

Table 1. Typical Vibrational Frequencies for Conformational Analysis of this compound.
Vibrational ModeTypical Frequency Range (cm⁻¹)Spectroscopic TechniqueStructural Information
C-H Stretch (sp²)3100-3000IR, RamanPresence of vinylic hydrogens. libretexts.org
C=C Stretch (conjugated)1650-1600IR, Raman (ν₁)Indicates conjugated double bonds. Frequency shifts with conjugation length. libretexts.orgnih.gov
C-C Stretch1150-1050Raman (ν₂)Backbone single bond vibrations, sensitive to conformation. nih.gov
C-H Out-of-Plane Bend (trans)~965IRDiagnostic for trans double bond geometry. optica.org
CH₂ Bend/Twist1470-1450IR, RamanConformational order of terminal methyl/ethyl groups. nih.gov

Multi-dimensional Nuclear Magnetic Resonance (NMR) for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for the complete structural elucidation of this compound, including the precise assignment of its isomeric form. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is required. nih.gove-bookshelf.de

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The vinylic protons in the conjugated system are expected to resonate in the downfield region (typically 5.0-7.5 ppm). The coupling constants (J-values) between adjacent protons are crucial for determining the stereochemistry (cis or trans) of the double bonds. Large coupling constants (typically 12-18 Hz) are characteristic of a trans relationship, while smaller values (7-12 Hz) indicate a cis relationship.

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. For conjugated alkenes, the sp² hybridized carbons typically appear in the 100-150 ppm range. pressbooks.publibretexts.org The use of broadband decoupling simplifies the spectrum to single lines for each unique carbon atom. pressbooks.pub

2D NMR:

COSY (Correlation Spectroscopy): Maps the coupling relationships between protons, allowing for the tracing of the proton connectivity along the carbon chain. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Table 2. Predicted NMR Chemical Shift Ranges for an All-trans-Deca-2,4,6,8-tetraene.
Atom TypePredicted Chemical Shift (ppm)Key 2D Correlations
CH₃- (C1)~1.0-1.2 (¹H), ~12-15 (¹³C)COSY to H2; HMBC to C2, C3
-CH= (Internal)~5.5-7.5 (¹H), ~120-140 (¹³C)COSY to adjacent vinylic protons; HSQC to attached carbon
-CH₃ (C10)~1.7-1.9 (¹H), ~18-25 (¹³C)COSY to H9; HMBC to C8, C9

High-Resolution Mass Spectrometry for Molecular Ion and Fragmentation Pattern Elucidation

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular mass of this compound, allowing for the unambiguous determination of its elemental formula, C₁₀H₁₄. The calculated exact mass is 134.109550447 Da. nih.gov This precision is essential to distinguish it from other compounds with the same nominal mass.

Upon ionization, typically by electron impact (EI), the molecular ion (M⁺˙) undergoes fragmentation. The resulting pattern is a fingerprint that helps to confirm the structure and distinguish it from other C₁₀H₁₄ isomers, such as butylbenzene (B1677000) or cymene. acs.orgwikipedia.org

For a linear polyene like this compound, the fragmentation pattern is expected to be dominated by cleavages of the weaker allylic C-C bonds and successive losses of small neutral hydrocarbon fragments.

Table 3. Predicted High-Resolution Mass Spectrometry Data for this compound.
m/z (Da)Ion FormulaInterpretation
134.1096[C₁₀H₁₄]⁺˙Molecular Ion (M⁺˙)
119.0861[C₉H₁₁]⁺Loss of a methyl radical (M - CH₃) whitman.edu
105.0704[C₈H₉]⁺Loss of an ethyl radical (M - C₂H₅)
91.0548[C₇H₇]⁺Tropylium ion, a common fragment in alkyl-substituted aromatic and conjugated systems
79.0548[C₆H₇]⁺Further fragmentation
65.0391[C₅H₅]⁺Cyclopentadienyl cation, a stable aromatic fragment

The analysis of these fragmentation pathways, combined with the high-resolution mass of the molecular ion, provides conclusive evidence for the identity and structure of this compound. ssbodisha.ac.innih.gov

Advanced Applications in Organic Synthesis and Materials Science

Deca-2,4,6,8-tetraene as a Synthon for the Construction of Complex Organic Architectures

This compound and its derivatives are versatile synthons, or synthetic building blocks, for the creation of intricate organic molecules. The conjugated tetraene system provides a reactive scaffold for a variety of transformations, enabling the construction of larger and more complex structures.

A notable example is the synthesis of (2Z,4E,6E,8Z)-deca-2,4,6,8-tetraene-1,10-diol. In a documented synthesis, the corresponding diester was reduced using Diisobutylaluminium hydride (DIBAL-H) in THF at -78 °C to yield the diol. anu.edu.au This transformation highlights the utility of the tetraene backbone in accommodating functional group manipulations at its termini, providing a linear building block with reactive hydroxyl groups for further elaboration.

Furthermore, the aldehyde derivative, Deca-2,4,6,8-tetraenal, serves as a crucial intermediate in the synthesis of more elaborate polyene structures. It can be synthesized through methods like the oxidation of corresponding alcohols or via aldol (B89426) condensation reactions involving smaller aldehyde fragments. archive.org Its reactivity allows it to be employed in reactions to form longer polyenes or to construct cyclic compounds, demonstrating its value as a versatile precursor in organic synthesis.

The general reactivity of the polyene chain also allows for its participation in various cycloaddition reactions, further expanding its utility in building complex molecular frameworks.

Scaffold for Engineering Extended Conjugated Systems in Material Science Contexts

The extended π-conjugation in this compound makes it an attractive scaffold for the development of advanced materials with tailored electronic and optical properties. While specific research focusing solely on this compound for this purpose is nascent, the principles of using polyene motifs are well-established in materials science.

Theoretically, the this compound unit can be incorporated into polymers, where the conjugated backbone can facilitate electrical conductivity or exhibit nonlinear optical (NLO) properties. archive.org The ability to functionalize the ends of the tetraene, as seen in the synthesis of the 1,10-diol, provides a chemical handle to polymerize or graft these units onto other structures. For instance, such diols could potentially be used in condensation polymerizations to create polyesters or polyurethanes with embedded conjugated segments.

The table below outlines the potential of functionalized this compound derivatives as building blocks for functional polymers.

DerivativeFunctional GroupsPotential Polymerization RoutePotential Material Application
This compound-1,10-diolTwo terminal hydroxylsCondensation polymerization (e.g., with diacids or diisocyanates)Polyesters, Polyurethanes with conjugated segments
Deca-2,4,6,8-tetraenedioic acidTwo terminal carboxylic acidsCondensation polymerization (e.g., with diols or diamines)Polyesters, Polyamides with conjugated backbones
Functionalized this compoundTerminal alkynes or halidesCross-coupling polymerization (e.g., Sonogashira, Suzuki)Fully conjugated polymers for organic electronics

The development of such materials is an active area of research, with the goal of creating novel organic semiconductors, conductors, and materials for optical devices.

Role as Precursors in Biosynthetic Investigations and Natural Product Synthesis (e.g., Heat Stable Antifungal Factor-related structures)

This compound and its analogs play a significant role as precursors or intermediates in the biosynthesis of various natural products. A prominent example is their connection to the Heat Stable Antifungal Factor (HSAF), an antimycotic agent produced by the bacterium Lysobacter enzymogenes. nih.govnih.govnih.govweebly.com

The biosynthesis of HSAF is understood to proceed through a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. nih.govnih.govnih.gov Polyketides are synthesized from the repetitive condensation of small carboxylic acid units, often resulting in polyene intermediates. nih.gov The chemical structure of HSAF, a complex macrocyclic lactam, suggests that a polyene precursor is a key intermediate in its formation. nih.gov Specifically, a polyene chain is assembled and then undergoes cyclization and further modifications to yield the final intricate structure of HSAF. nih.gov

The investigation into HSAF's biosynthesis has led to the synthesis of various polyene precursors to probe the enzymatic machinery. For instance, a dodecapentaenoic acid thioester, an analog of a proposed HSAF intermediate, was synthesized, with a key step involving a tetraenal intermediate. This research underscores the importance of polyene synthons in understanding and potentially manipulating the biosynthetic pathways of complex natural products.

Development of Novel Reagents and Methodologies Utilizing Polyene Motifs

The characteristic reactivity of polyenes like this compound has spurred the development of novel synthetic reagents and methodologies. The conjugated system of double bonds is central to these applications.

One of the most fundamental reactions of conjugated polyenes is the electrocyclic reaction. (2E,4Z,6Z,8E)-Deca-2,4,6,8-tetraene, for instance, undergoes a conrotatory 8π-electrocyclization at -10 °C to form trans-7,8-dimethylcycloocta-1,3,5-triene. rsc.org Upon warming, this product can then undergo a disrotatory 6π-electrocyclization. rsc.org The stereospecificity of these reactions, governed by the principles of orbital symmetry, provides a powerful tool for controlling the stereochemistry of cyclic products. Studies on the electrocyclization of this compound have shown that the reaction is largely unaffected by solvent polarity, which is consistent with a concerted, isopolar transition state. archive.orgweebly.com

A groundbreaking methodology for the systematic synthesis of polyene motifs, including those found in over 75% of all polyene natural products, has been developed using a small set of bifunctional building blocks. nih.gov This strategy relies on an iterative cross-coupling reaction using MIDA (N-methyliminodiacetic acid) boronate building blocks. nih.gov This approach allows for the controlled and predictable assembly of complex polyenes from simple, stable precursors, overcoming many of the challenges associated with traditional polyene synthesis. nih.gov While not starting from this compound itself, this methodology provides a powerful platform for creating this and other complex polyene structures with high precision. nih.gov

The following table summarizes key reactions and methodologies involving polyene motifs.

Reaction/MethodologyDescriptionApplication
Electrocyclic Reactions Concerted, stereospecific ring-closing or ring-opening reactions of conjugated polyenes, governed by orbital symmetry rules. rsc.orgStereoselective synthesis of cyclic and bicyclic compounds. rsc.org
Iterative Cross-Coupling Sequential Suzuki-Miyaura cross-coupling of bifunctional MIDA boronate building blocks to assemble complex polyenes. nih.govSystematic and flexible synthesis of a wide range of polyene natural product motifs. nih.govnih.gov
Diels-Alder Reactions [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. Polyenes can act as the diene component.Construction of cyclohexene (B86901) rings and complex polycyclic systems. researchgate.net
Organocatalyzed Dehydrogenation Mild oxidation of alcohols to enals using organocatalysts like IBX, providing a key step in the synthesis of polyene natural products like dihydroxerulin. nih.govEfficient and mild synthesis of polyenals from simple alcohol precursors. nih.gov

These methodologies highlight the ongoing innovation in harnessing the reactivity of polyenes for advanced organic synthesis.

Q & A

Q. What experimental methods are used to synthesize and characterize Deca-2,4,6,8-tetraene in laboratory settings?

Q. How do quantum mechanical models describe the electronic behavior of this compound?

The π-electron system in this compound is modeled using a 1D curved box framework with geometry-induced potentials. Effective mass approximations (e.g., 0.531me for this compound) are derived by fitting calculated absorption wavelengths to experimental data. Bessel functions are employed to account for curvature effects, yielding errors <2.5% compared to experimental transitions .

Advanced Research Questions

Q. What computational parameters (σ, ω) are critical for modeling this compound’s electronic structure, and how do they scale with chain length?

For this compound, the parameters σ (curvature) and ω (angular frequency) are determined as 0.004 and 7.88987, respectively. These values inversely correlate with chain length, reflecting reduced curvature and increased confinement in longer polyenes. For instance, σ decreases to 0.00045 in hexadeca-2,4,6,8,10,12,14-heptaene, while ω increases to 23.56490, indicating enhanced electron delocalization .

Q. How can researchers resolve contradictions between theoretical predictions and experimental spectral data for this compound?

Discrepancies often arise from approximations in effective mass models or incomplete accounting for electron-electron interactions. To address this:

  • Validate computational methods using isotopic labeling (e.g., deuterated analogs) to isolate vibrational vs. electronic contributions .
  • Employ time-dependent density functional theory (TD-DFT) to refine excitation energy calculations .
  • Cross-validate with advanced spectroscopic techniques like transient absorption spectroscopy .

Q. What experimental evidence supports the weak binding of π-electrons in this compound?

Radiation-induced structural studies show that π-electrons in polyenes exhibit weaker interactions compared to σ-bonded systems. For this compound, kinetic rate constants for diene-to-tetraene conversion under radiation (e.g., 0.15 kGy/hr) highlight the instability of conjugated systems, corroborating theoretical predictions of low electron-nucleus binding .

Methodological Considerations

Q. How should researchers design experiments to study this compound’s stability under varying environmental conditions?

  • Thermal Stability: Use differential scanning calorimetry (DSC) to monitor decomposition temperatures.
  • Photostability: Expose samples to controlled UV light and track degradation via HPLC-MS.
  • Radiation Sensitivity: Employ gamma irradiation chambers (e.g., <sup>60</sup>Co sources) and quantify structural changes using FT-IR or Raman spectroscopy .

Q. What statistical approaches are recommended for analyzing polyene chain length effects on this compound’s properties?

  • Multivariate Regression: Correlate chain length (n) with parameters like σ, ω, or effective mass.
  • Error Analysis: Calculate percentage deviations between theoretical and experimental absorption wavelengths (e.g., 2.30% for this compound) to refine computational models .

Key Data from Literature

PropertyThis compoundSource
Effective mass (me)0.531
σ (curvature parameter)0.004
ω (angular frequency)7.88987
Experimental absorption error2.30%

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